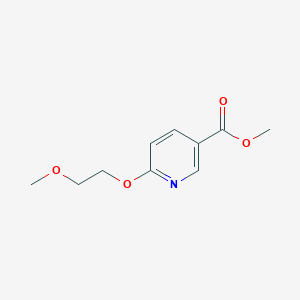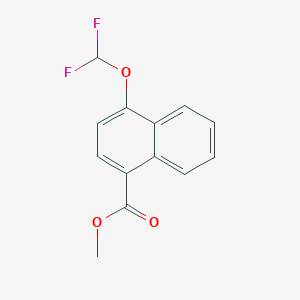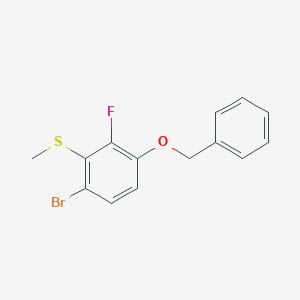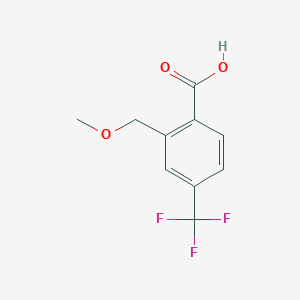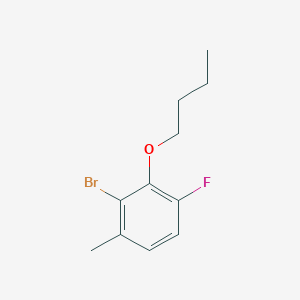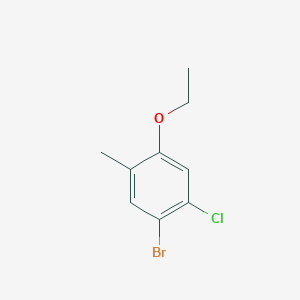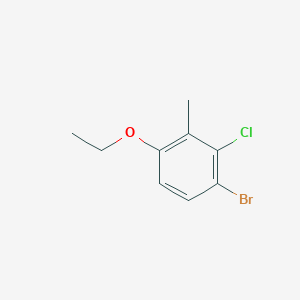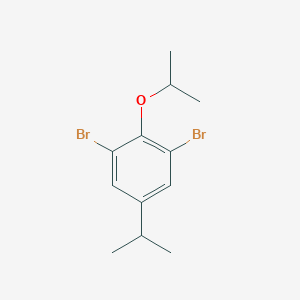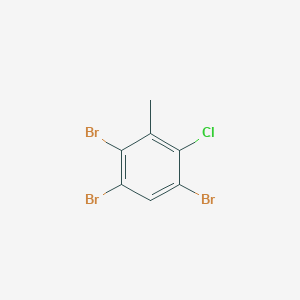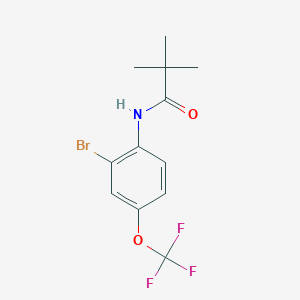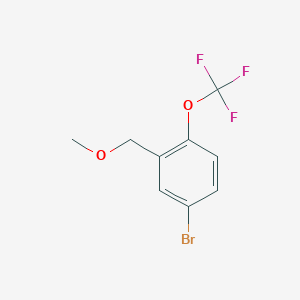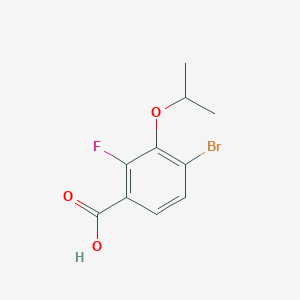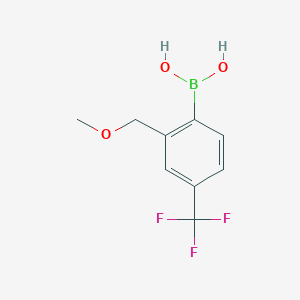
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid” is a chemical compound with the molecular formula C8H11BO3 . It is a type of boronic acid, which are highly considered compounds for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Synthesis Analysis
The synthesis of this compound involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . This process involves a radical approach and is paired with a Matteson–CH2–homologation . This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C8H11BO3 . The InChI Key for this compound is JHPPAFXQJZJGEP-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving this compound include protodeboronation of pinacol boronic esters . This reaction utilizes a radical approach and is paired with a Matteson–CH2–homologation . This allows for formal anti-Markovnikov alkene hydromethylation .Applications De Recherche Scientifique
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid has been studied for its potential applications in a variety of fields, including medicinal chemistry, chemical biology, and biochemistry. In medicinal chemistry, this compound has been used to synthesize a variety of compounds with potential therapeutic applications. In chemical biology, this compound has been used to synthesize a variety of compounds with potential biological activities. In biochemistry, this compound has been used to synthesize a variety of compounds with potential enzymatic activities.
Mécanisme D'action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s known that the kinetics of the reactions involving boronic acids and their esters are dependent on the substituents in the aromatic ring . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Biochemical Pathways
It’s known that the ph strongly influences the rate of reactions involving boronic acids and their esters, which is considerably accelerated at physiological ph .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water .
Result of Action
Boronic acids and their esters are generally considered for their potential in the design of new drugs and drug delivery devices .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid. For instance, the pH of the environment strongly influences the rate of reactions involving this compound, with the rate of reaction considerably accelerated at physiological pH .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid in laboratory experiments is its relatively low cost and easy availability. In addition, this compound is also relatively stable and can be stored at room temperature for extended periods of time. However, there are also some limitations to using this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, this compound can react with other compounds, which can make it difficult to isolate the desired product.
Orientations Futures
There are a number of potential future directions for the use of (2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid. For example, this compound could be used to synthesize a variety of compounds with potential therapeutic applications. In addition, this compound could also be used to synthesize a variety of compounds with potential biological activities. Furthermore, this compound could also be used to synthesize a variety of compounds with potential enzymatic activities. Finally, this compound could also be used to synthesize a variety of compounds with potential anti-inflammatory activities.
Méthodes De Synthèse
(2-(Methoxymethyl)-4-(trifluoromethyl)phenyl)boronic acid can be synthesized in a two-step process. The first step involves the reaction of 2-methoxymethyl-4-trifluoromethylphenol with boron trifluoride etherate in an aqueous medium. The resulting product is then reacted with sodium borohydride to yield this compound in good yields.
Safety and Hazards
Propriétés
IUPAC Name |
[2-(methoxymethyl)-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BF3O3/c1-16-5-6-4-7(9(11,12)13)2-3-8(6)10(14)15/h2-4,14-15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAXJRMJKXDFAOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)COC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

